
(2-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide
Übersicht
Beschreibung
“(2-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609400-22-7 . It has a molecular weight of 353.22 and its IUPAC name is (2-methoxyphenyl)-N-(3-nitrobenzyl)methanamine hydrobromide . The compound is typically stored at room temperature and is available in solid form .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 353.22 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Photosensitive Protecting Groups
Photosensitive protecting groups play a pivotal role in synthetic chemistry by allowing for the selective exposure and removal of these groups under light irradiation. Compounds like (2-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide, which may contain photosensitive moieties such as the nitrobenzyl group, find applications in the development of light-sensitive protecting strategies. These strategies enable precise control over chemical reactions, which is crucial for the synthesis of complex molecules. For instance, the application of groups such as 2-nitrobenzyl and 3-nitrophenyl in synthetic chemistry showcases the potential of using light to trigger chemical transformations, offering a promising approach for future developments in this area (B. Amit, U. Zehavi, & A. Patchornik, 1974).
Enzymatic Reactions and Bioremediation
The enzymatic processing of nitrogen-containing compounds is an area of intense study, particularly for the bioremediation of hazardous substances. The Rhodococcus genus, for example, exhibits diverse enzymatic activity for the conversion of natural and anthropogenic nitrogenous compounds, indicating a broad utility for this compound in similar contexts. These processes offer a selective advantage by transforming harmful xenobiotics into less toxic forms, highlighting the role of enzymatic pathways in mitigating environmental pollutants (Alexander Foster et al., 2014).
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are critical for the degradation of nitrogen-containing compounds, including aromatic amines, dyes, and pesticides, which are resistant to conventional degradation methods. AOPs, such as those involving ozone, Fenton's reagent, and photocatalysis, can effectively mineralize these compounds, improving the efficacy of wastewater treatment schemes. The chemical structure of this compound suggests its potential reactivity towards these processes, offering pathways for the degradation of similar hazardous substances in polluted water (Akash P. Bhat & P. Gogate, 2021).
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(3-nitrophenyl)methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3.BrH/c1-20-15-8-3-2-6-13(15)11-16-10-12-5-4-7-14(9-12)17(18)19;/h2-9,16H,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSQNYYPFJXSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC(=CC=C2)[N+](=O)[O-].Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



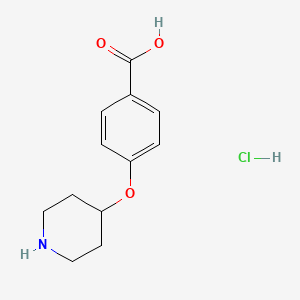
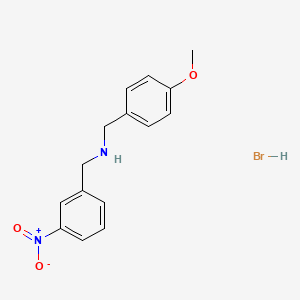

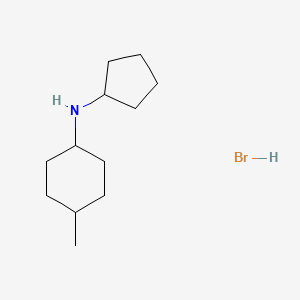

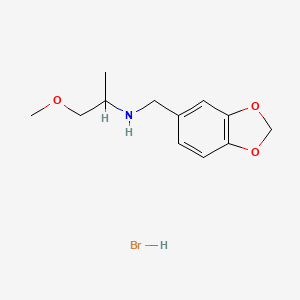
amine hydrobromide](/img/structure/B3106986.png)


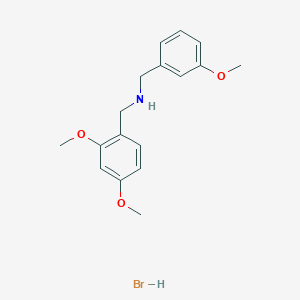


![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/structure/B3107045.png)
